Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate - 1342122-46-6

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

Catalog Number: EVT-1664876
CAS Number: 1342122-46-6
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antagonist activity at the 5-HT7 receptor: Demonstrated by compounds like PZ-1150, which exhibits antidepressant-like and anxiolytic properties [].
  • CCR5 receptor antagonism: Found in compounds like PF-232798, developed for the treatment of HIV [].
  • mTORC1/2 inhibition: Exemplified by PQR620, investigated for cancer and neurological disorders [].
  • Anxiolytic-like effects: Displayed by compounds like SCH 221510, acting as nociceptin opioid receptor agonists [].
  • Antinociceptive activity: Observed in compounds like BU08028 and SR16435, acting as bifunctional nociceptin/μ-opioid receptor ligands [].
Synthesis Analysis
  • Mannich-type condensations: A classical approach for constructing the tropane skeleton, allowing for enantioselective synthesis [].
  • 1,3-Dipolar cycloadditions: Employed to introduce substituents at specific positions of the bicyclic core [].
  • Grignard additions: Useful for introducing aryl or alkyl groups at the C-2 position of the tropane ring system [, ].
  • Nucleophilic substitutions: Employed to modify existing substituents or introduce new ones at various positions [].
Molecular Structure Analysis

X-ray crystallography studies have provided valuable insights into the three-dimensional structures of various derivatives [, , , , , , ]. These studies have revealed important information about bond lengths, bond angles, dihedral angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships.

Chemical Reactions Analysis
  • Aldol condensations: Used to introduce substituents at the C-2 position, leading to the formation of α,β-unsaturated ketones [, ].
  • Reductions: Employed to convert ketone functionalities to alcohols, influencing the stereochemistry at the C-3 position [, ].
  • Esterifications and amidations: Utilized to introduce various acyl groups at the C-3 hydroxyl group, leading to diverse esters and amides [, , ].
  • N-Alkylations: Commonly used to introduce different substituents at the nitrogen atom, influencing the compound's physicochemical and pharmacological properties [, ].
Mechanism of Action
  • Receptor antagonism: Compounds like MDL 72,222, PF-232798, and 873140 act as antagonists at specific receptors like 5-HT3, CCR5, and NOP, respectively [, , , ]. They achieve this by binding to the receptor and blocking the binding of endogenous ligands, thus inhibiting downstream signaling pathways.
  • Enzyme inhibition: Compounds like PQR620 act as inhibitors of enzymes like mTORC1/2 []. They achieve this by binding to the active site of the enzyme, preventing it from interacting with its substrates and inhibiting its catalytic activity.
  • Allosteric modulation: Some compounds, like 873140, act as allosteric modulators of receptors like CCR5 []. They achieve this by binding to a site distinct from the orthosteric binding site, inducing conformational changes that alter the receptor's affinity for its endogenous ligands or its ability to signal.
Applications
  • Treatment of HIV: CCR5 antagonists like PF-232798 have been developed to inhibit HIV entry into host cells [].
  • Management of pain: Bifunctional NOP/MOP ligands like BU08028 and SR16435 show promise as potential analgesics for treating neuropathic and inflammatory pain [].
  • Treatment of cancer: mTORC1/2 inhibitors like PQR620 are being investigated for their antitumor activity against various cancer types [].
  • Treatment of depression and anxiety: 5-HT7 receptor antagonists like PZ-1150 exhibit antidepressant-like and anxiolytic properties [].
  • Brain imaging: Radiolabeled derivatives, like those used in SPECT-CT imaging, can help visualize and study dopamine transporter levels in the brain, aiding in the diagnosis and monitoring of neurological disorders [].

8-[bis(2-Methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)

  • Compound Description: SCH 221510 is a novel, potent, and selective nociceptin opioid receptor (NOP) agonist. [] It exhibits anxiolytic-like effects in various animal models, similar to benzodiazepines but with a potentially reduced side effect profile. []
  • Relevance: This compound shares the core 8-azabicyclo[3.2.1]octane structure with Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. The key difference lies in the substituents at the 3- and 8- positions. While the target compound has a 3-hydroxy and a 3-(methoxycarbonyl)propyl chain on the nitrogen, SCH 221510 features a 3-phenyl group and a bulky bis(2-methylphenyl)methyl substituent on the nitrogen. This comparison highlights how modifying these substituents can significantly impact the pharmacological profile, shifting from potential analgesics to anxiolytics.

4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide (PZ-1150)

  • Compound Description: PZ-1150 is a novel 5-HT7 receptor antagonist with demonstrated antidepressant-like and anxiolytic properties. [] In vitro studies utilizing microsomes and the fungus Cunninghamella echinulata revealed its metabolism primarily involves hydroxylation of the benzene ring. []

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate (MDL 72,222)

  • Compound Description: MDL 72,222 is a potent 5-hydroxytryptamine (5-HT) antagonist. [, ] Metabolic studies in dogs and monkeys identified its primary metabolic pathways as N-oxidation, N-demethylation, ester hydrolysis, and amino acid conjugation. [, ]
  • Relevance: This compound exhibits a close structural resemblance to Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. Both share the 8-azabicyclo[3.2.1]octane core and an ester linkage at the 3-position. The primary difference lies in the esterifying group, with MDL 72,222 having a 3,5-dichlorobenzoate moiety compared to the butanoate in the target compound. This comparison suggests that even subtle modifications to the ester group can alter the pharmacological properties within this class of compounds.
  • Compound Description: ICS 205930 is a known compound with reported biological activity. A series of aryl tropanyl esters and amides related to this compound were synthesized and evaluated for their antinociceptive activity. []
  • Relevance: This compound shares the 8-methyl-8-azabicyclo[3.2.1]octane core and an ester linkage at the 3-position with Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. The key difference lies in the esterifying group, where ICS 205930 features a 1H-indole-3-carboxylic acid moiety instead of the butanoate group. This structural similarity, along with its use as a basis for developing other potentially analgesic compounds, highlights its relevance to Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate.

endo-6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

  • Relevance: This compound shares the 8-methyl-8-azabicyclo[3.2.1]octane core with Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. The key difference is the presence of a 6-methoxy group and a 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate substituent at the 3-position in DAU 6285, instead of the 3-hydroxy and butanoate groups. This comparison illustrates how modifications to the bicyclic core and the 3-position substituent can drastically alter the pharmacological activity within this class of compounds.

1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide (LY278584)

  • Compound Description: LY278584 is a potent and selective 5-HT3 receptor antagonist. [] Tritium-labeled LY278584 displays high affinity binding to 5-HT3 receptors in rat cerebral cortex, making it a valuable tool for studying 5-HT3 receptor pharmacology. []
  • Relevance: LY278584 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. The significant difference lies in LY278584 having a 1-methyl-1H-indazole-3-carboxamide substituent at the 3-position, contrasting the 3-hydroxy and butanoate groups in the target compound. This comparison further emphasizes the structural diversity within the 8-azabicyclo[3.2.1]octane family and its potential for interacting with different biological targets.

Methyl (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

  • Compound Description: This compound and its 8-(3-fluoropropyl) analogue are brain imaging agents. [] The synthesis of their potential hydroxy metabolites is described, aiming to understand their metabolic fate and potential impact on imaging studies. []
  • Relevance: This compound shares the 8-methyl-8-azabicyclo[3.2.1]octane core with Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. The key difference lies in the presence of a 4-iodophenyl group and a methyl carboxylate at the 2- and 3-positions, respectively, in the imaging agent, contrasting the 3-hydroxy and N-substituted butanoate in the target compound. This comparison highlights the versatility of the 8-azabicyclo[3.2.1]octane scaffold for diverse applications, ranging from potential pharmaceuticals to imaging agents.
  • Compound Description: This class of compounds, featuring an arylmethylidene group at the 2-position, represent a broader category of 8-azabicyclo[3.2.1]octane derivatives. [, ] They are often synthesized via aldol condensation of tropinone with various aryl aldehydes. [, ]
  • Relevance: While structurally distinct from Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate due to the 2-arylmethylidene group and the ketone at the 3-position, this class of compounds highlights the synthetic versatility and potential chemical modifications possible on the 8-azabicyclo[3.2.1]octane scaffold.

2,4-Disubstituted 8-azabicyclo[3.2.1]octan-3-ones

  • Compound Description: This compound class, characterized by substituents at both the 2- and 4-positions of the 8-azabicyclo[3.2.1]octan-3-one core, represents another diverse group of derivatives. [] Their synthesis often involves aldol condensation reactions. []
  • Relevance: Though distinct from Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate due to the 2,4-disubstitution and the ketone at the 3-position, this class underscores the versatility of the 8-azabicyclo[3.2.1]octane framework for further derivatization and exploration of structure-activity relationships.

(1R,2R,3R,5S)-3-(3-Chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one

  • Compound Description: This compound, with its defined stereochemistry, belongs to the 8-oxa-6-azabicyclo[3.2.1]octane family. [] Its structure was confirmed via X-ray crystallography, revealing intermolecular hydrogen bonding interactions. []
  • Relevance: While this compound differs from Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate due to the presence of an oxygen atom in the bicyclic core and the various substituents, it exemplifies the broader structural diversity within this class of compounds and the potential for incorporating heteroatoms into the bicyclic system.

endo-2-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-1H-benz[e]isoindol-1-one (CR3124)

  • Compound Description: CR3124 is a potent 5-HT3 receptor antagonist. [] Its physicochemical properties, including low wettability, good solubility, and high membrane permeability, are attributed to its rigid structure and the conformational flexibility of its tropane ring. []

Properties

CAS Number

1342122-46-6

Product Name

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

IUPAC Name

methyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3

InChI Key

ZHTRQBQOFXTKEL-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)N1C2CCC1CC(C2)O

Canonical SMILES

CC(CC(=O)OC)N1C2CCC1CC(C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.